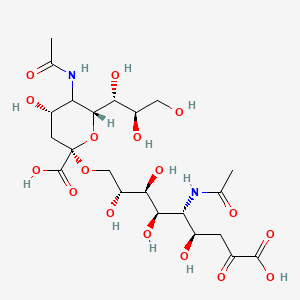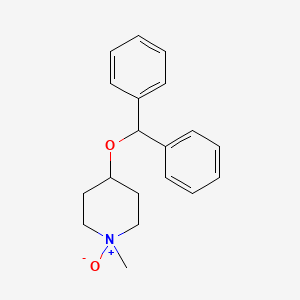
Diphenylpyraline N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylpyraline N-Oxide is a chemical compound derived from Diphenylpyraline, a first-generation antihistamine. This compound is known for its anticholinergic effects and is primarily used in the treatment of allergic conditions. The N-oxide derivative is formed through the oxidation of the tertiary amine group in Diphenylpyraline, resulting in a compound with unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylpyraline N-Oxide typically involves the oxidation of Diphenylpyraline. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
- Diphenylpyraline is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added to the solution, followed by the addition of sodium hydroxide.
- The reaction mixture is stirred at room temperature until the oxidation is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to yield high-quality N-oxides efficiently .
化学反応の分析
Types of Reactions: Diphenylpyraline N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can revert it back to Diphenylpyraline.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Diphenylpyraline.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Diphenylpyraline N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions and its anticholinergic effects.
Industry: this compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance
作用機序
The mechanism of action of Diphenylpyraline N-Oxide involves its interaction with histamine H1 receptors. By competing with histamine for these receptor sites, it reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, its anticholinergic properties contribute to its drying effect on the nasal mucosa .
類似化合物との比較
Diphenylpyraline: The parent compound, which is a first-generation antihistamine with anticholinergic effects.
Pyridine N-Oxides: These compounds share the N-oxide functional group and are used in various oxidation reactions and as mild Lewis bases.
Trimethylamine N-Oxide: A naturally occurring N-oxide found in marine species and mammals, known for its role in osmoregulation.
Uniqueness: Diphenylpyraline N-Oxide is unique due to its specific pharmacological profile, combining antihistamine and anticholinergic effects. Its N-oxide functional group also imparts distinct chemical reactivity, making it valuable in both research and industrial applications.
特性
CAS番号 |
10020-59-4 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChIキー |
CMUVTOXFOVYLRQ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


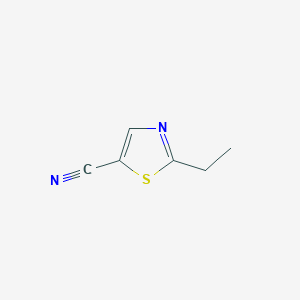



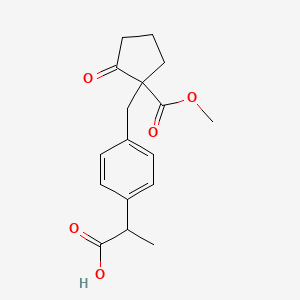
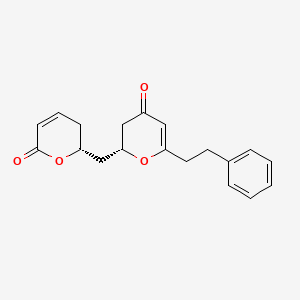

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)


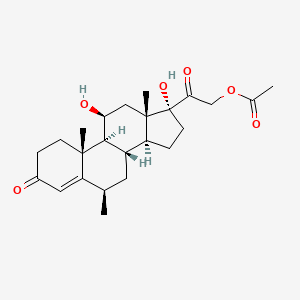
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
